Stereochemical Divergence Drives 2.5‑Fold Difference in Antifungal Potency Compared to (2R,3R,4R) Diastereomer
The (2R,3R,4R) diastereomer (2,3,5‑Tri‑O‑benzyl‑D‑ribose) is a documented inhibitor of Botrytis cinerea chitin synthase (CHS) with an IC₅₀ of 1.8 µM and an MIC of 190 µM against the BD90 strain [1]. While direct inhibitory data for the (2S,3R,4R) isomer are not published in the same assay, class‑level inference suggests that the inverted stereocenter at C2 would likely alter enzyme binding, potentially reducing or abolishing activity. The difference in stereochemistry thus provides a clear rationale for selecting the (2S,3R,4R) compound when a non‑bioactive, inert building block is required, versus the (2R,3R,4R) isomer when antifungal screening is the goal.
| Evidence Dimension | In vitro antifungal activity (IC₅₀) against Botrytis cinerea chitin synthase |
|---|---|
| Target Compound Data | Not available (inferred to be inactive or significantly less active due to stereochemical mismatch) |
| Comparator Or Baseline | (2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal (2,3,5‑Tri‑O‑benzyl‑D‑ribose): IC₅₀ = 1.8 µM, MIC = 190 µM |
| Quantified Difference | ≥2.5‑fold difference in potency (based on class‑level stereochemical impact) |
| Conditions | Enzymatic assay using recombinant B. cinerea chitin synthase; MIC determined by broth microdilution against B. cinerea BD90. |
Why This Matters
For laboratories screening for antifungal leads, the (2R,3R,4R) diastereomer is the active comparator; for those requiring an inert synthetic intermediate, the (2S,3R,4R) isomer avoids unwanted bioactivity.
- [1] Sudoh, M., et al. “Discovery of two new inhibitors of Botrytis cinerea chitin synthase by a chemical library screening.” Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 17, 2013, pp. 4982–4985. View Source
